REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[CH:12]1([C:15](=[N:17]O)[NH2:16])[CH2:14][CH2:13]1>C(O)C>[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]1[O:6][N:17]=[C:15]([CH:12]2[CH2:14][CH2:13]2)[N:16]=1
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Name
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|
Quantity
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6 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)OC)C=CC=C1
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
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C1(CC1)C(N)=NO
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Name
|
|
Quantity
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0.25 g
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered while hot, and
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
|
precipitating 2.8 g of the desired product as white needles
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Name
|
|
Type
|
|
Smiles
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NC1=C(C=CC=C1)C1=NC(=NO1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |